REACTION_CXSMILES
|
CI.[Br:3][C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][CH2:10]2)=[CH:6][C:5]=1[OH:13].[C:14]([O-])([O-])=O.[K+].[K+].CN(C=O)C>O>[CH3:14][O:13][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:4]=1[Br:3])[CH2:10][CH2:9][CH2:8]2.[Br:3][C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][CH2:10]2)=[CH:6][C:5]=1[OH:13] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
12.01 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C2CCCC2=C1)O
|
Name
|
|
Quantity
|
15.58 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
147.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
14.03 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
51 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Four oven dried 40 mL vials with Teflon lined caps
|
Type
|
CUSTOM
|
Details
|
were used in parallel for the reaction
|
Type
|
CUSTOM
|
Details
|
The vials were sealed
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give 12.6 grams of a crude yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude was purified
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCCC2=CC1Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.53 g | |
YIELD: PERCENTYIELD | 74% |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C2CCCC2=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.29 g | |
YIELD: PERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |